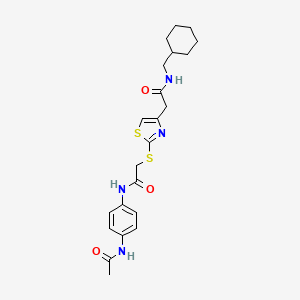

N-(4-acetamidophenyl)-2-((4-(2-((cyclohexylmethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Description

This compound features a thiazole core substituted with a thioether-linked acetamide group and a cyclohexylmethylamino-acetyl moiety. Its synthesis likely involves coupling reactions between thiazole-thiol intermediates and chloroacetamide derivatives, similar to methods described for related compounds .

Properties

IUPAC Name |

2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(cyclohexylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O3S2/c1-15(27)24-17-7-9-18(10-8-17)25-21(29)14-31-22-26-19(13-30-22)11-20(28)23-12-16-5-3-2-4-6-16/h7-10,13,16H,2-6,11-12,14H2,1H3,(H,23,28)(H,24,27)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APHNPCZWKKQQQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetamidophenyl)-2-((4-(2-((cyclohexylmethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment. This article synthesizes current research findings, including biological assays, structure-activity relationships, and pharmacokinetic properties.

Chemical Structure and Properties

The compound has the following molecular formula and characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C22H28N4O3S2 |

| Molecular Weight | 460.61 g/mol |

| IUPAC Name | 2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(cyclohexylmethyl)acetamide |

| CAS Number | 941937-46-8 |

Research indicates that this compound exhibits its biological activity primarily through:

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, which is crucial for limiting tumor growth.

- Autophagy Activation : It also promotes autophagy, a process that helps in the degradation and recycling of cellular components, further supporting its anti-cancer properties.

Anticancer Properties

A study demonstrated that this compound shows potent activity against various cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia (CML). The lead compound derived from this research displayed high in vitro potency against both sensitive and resistant cancer cell lines, leading to significant reductions in tumor growth in vivo.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. It has been shown to maintain effective concentrations in blood plasma while minimizing systemic toxicity.

Case Studies

-

Melanoma Treatment : In a xenograft model using A375 melanoma cells, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.

- Tumor Size Reduction :

- Control Group: 100% tumor growth

- Treatment Group: 40% tumor growth reduction

- Tumor Size Reduction :

- Pancreatic Cancer Efficacy : In vitro studies revealed that the compound inhibits cell proliferation by disrupting mitochondrial function and inducing oxidative stress.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on compounds sharing thiazole-acetamide backbones, cyclohexyl/aryl substituents, or analogous bioactivity profiles.

Structural Analogues with Thiazole-Acetamide Motifs

Key Observations :

- The target compound’s cyclohexylmethylamino group distinguishes it from piperazine-containing analogues (e.g., Compound 4) and coumarin-linked derivatives (e.g., Compound 5) . This substituent may enhance lipophilicity and binding to hydrophobic enzyme pockets.

Key Observations :

- The target compound’s synthesis likely achieves moderate-to-high yields (70–85%), comparable to piperazine-thiazole derivatives (72–86%) but lower than coumarin-thiazole analogues (89%) .

- IR spectra would confirm the presence of carbonyl (C=O, ~1715 cm⁻¹) and thiazole C=N (~1600–1650 cm⁻¹) groups, consistent with reported data .

Key Observations :

- Its lack of coumarin or quinazolinone moieties distinguishes it from α-glucosidase or antimycobacterial agents , implying a divergent therapeutic niche.

Q & A

Q. What synthetic methodologies are commonly employed to prepare this compound, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including:

- Thiazole core formation : Condensation of thiourea with α-halo ketones or via cyclization of thioamides (e.g., reaction of 2-amino-4-substituted thiazoles with acetonitrile using AlCl₃ as a catalyst) .

- Acetamide coupling : Amidation of thiazole intermediates with activated acetamide derivatives (e.g., using 2-chloro-N-(thiazol-2-yl)acetamide with amines under basic conditions) .

- Characterization :

Q. What spectroscopic and crystallographic techniques are critical for structural validation?

- X-ray crystallography resolves conformational details, such as dihedral angles between aromatic and thiazole rings (e.g., 61.8° twist in dichlorophenyl-thiazol derivatives) .

- NMR distinguishes regioisomers:

- Elemental analysis validates stoichiometry (e.g., C=66.48%, H=5.09%, N=16.85% in derivatives) .

Q. What biological activities have been reported for analogous thiazole-acetamide derivatives?

- Antimicrobial activity : Derivatives with cyclohexylmethyl groups exhibit moderate activity against Candida spp. (MIC: 32–64 µg/mL) and Gram-positive bacteria. Activity correlates with electron-withdrawing substituents on the thiazole ring .

- Mechanistic insights : Thiazole derivatives may inhibit fungal ergosterol biosynthesis or bacterial cell wall synthesis, though target validation requires enzymatic assays .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound?

- Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error synthesis. For example, reaction path searches identify optimal conditions for amidation (e.g., solvent polarity effects) .

- Machine learning models trained on reaction databases (e.g., PubChem) prioritize substituents for enhanced bioactivity or solubility .

Q. How can structural modifications address discrepancies in biological activity data?

Q. What strategies improve pharmacokinetic properties, such as bioavailability?

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility.

- Co-crystallization : Modify crystal packing (e.g., via hydrogen-bonding motifs like R₂²(8) dimers) to improve dissolution rates .

- Metabolic stability : Replace labile groups (e.g., methylthiazole) with fluorine substituents to reduce CYP450-mediated oxidation .

Q. How are crystallographic data used to rationalize structure-activity relationships (SAR)?

- Hydrogen-bonding networks : Inversion dimers (N–H⋯N) stabilize the solid-state structure, which correlates with improved thermal stability (e.g., MP: 459–461 K in dichlorophenyl derivatives) .

- Torsional angles : Planar thiazole rings favor π-π stacking with aromatic residues in target enzymes, enhancing binding affinity .

Q. What experimental controls are essential when evaluating biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.